6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromodiketones. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a slightly different structural arrangement but similar biological properties.
Uniqueness
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H20BrN5O2S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-11-5-4-6-14(9-11)22-19(27)18-17(13-7-8-16(28-3)15(21)10-13)25-26-12(2)23-24-20(26)29-18/h4-10,17-18,25H,1-3H3,(H,22,27) |
InChI Key |
VNCOFFLQHKCZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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